molecular formula C12H14O2 B6146078 3-methyl-1-phenylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1339736-96-7

3-methyl-1-phenylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6146078
CAS No.: 1339736-96-7
M. Wt: 190.2
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Description

3-Methyl-1-phenylcyclobutane-1-carboxylic acid is a compound that consists of a cyclobutane ring with a phenyl group and a carboxylic acid group attached to it. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenylcyclobutane-1-carboxylic acid typically involves the following steps:

  • Formation of Cyclobutane Ring: The cyclobutane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

  • Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can replace hydrogen atoms or functional groups on the cyclobutane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

3-Methyl-1-phenylcyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-methyl-1-phenylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

3-Methyl-1-phenylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 3-Methyl-1-phenylcyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

  • 1-Phenylcyclobutanecarboxylic acid: This compound lacks the methyl group, resulting in different steric and electronic effects.

Uniqueness: The presence of the cyclobutane ring and the specific substitution pattern of the phenyl and carboxylic acid groups make 3-methyl-1-phenylcyclobutane-1-carboxylic acid unique compared to similar compounds

Properties

CAS No.

1339736-96-7

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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